HCFC-225 is a non-flammable hydrochlorofluorocarbon, typically supplied as a mixture of HCFC-225ca and HCFC-225cb isomers (CAS 135151-96-1), known commercially as AK-225. It was developed as a second-generation replacement for ozone-depleting chlorofluorocarbons (CFCs) like CFC-113 in precision cleaning and vapor degreasing applications. Key procurement-relevant properties include a low boiling point (approx. 54°C), low surface tension, and selective solvency, making it suitable for cleaning sensitive electronics, medical devices, and metal components. However, as a Class II ozone-depleting substance, its production and import have been phased out for most emissive uses in developed countries under the Montreal Protocol, limiting its procurement to specific exempted applications or regions with later phase-out dates.
Direct substitution of HCFC-225 with other solvents often fails due to critical differences in solvency, material compatibility, and process parameters. For example, replacing it with a more aggressive solvent like trichloroethylene (TCE) can damage sensitive plastics and elastomers common in electronic assemblies. Conversely, substituting with weaker solvents, such as many hydrofluorocarbons (HFCs), may result in incomplete removal of specific oils, greases, or flux residues, leading to product failure. Each solvent's unique combination of boiling point, surface tension, and solvency power (Kauri-Butanol value) is tied to the validated performance of specific vapor degreasing equipment and cleaning cycles. A change in solvent typically necessitates costly process re-validation and potentially new equipment, making HCFC-225 a required procurement choice for maintaining established, qualified manufacturing and cleaning protocols where regulations permit.
HCFC-225 exhibits a Kauri-Butanol (KB) value of 31, identical to the benchmark solvent CFC-113 it was designed to replace. This ensures comparable cleaning performance on non-polar soils like oils and greases. In contrast, next-generation HFC solvents like HFC-43-10mee have a much lower KB value of approximately 11, indicating weaker solvency that may be insufficient for certain contaminants. Conversely, highly aggressive chlorinated solvents like trichloroethylene (TCE) have a KB value of ~130, which can damage sensitive substrates. HCFC-225 thus occupies a critical performance window, providing sufficient cleaning power without the material compatibility risks of stronger solvents.
| Evidence Dimension | Solvency Power (Kauri-Butanol Value) |
| Target Compound Data | 31 |
| Comparator Or Baseline | CFC-113: 31; HFC-43-10mee: ~11; Trichloroethylene: ~130 |
| Quantified Difference | Identical to CFC-113; ~3x stronger than HFC-43-10mee; ~4x weaker than Trichloroethylene |
| Conditions | Standard ASTM D1133 test for Kauri-Butanol value. |
This balanced solvency allows HCFC-225 to serve as a near drop-in replacement for CFC-113 in legacy processes where other alternatives are either too weak or too aggressive for the specified application.
HCFC-225 was a critical transitional solvent due to its Ozone Depletion Potential (ODP) of approximately 0.02-0.03, representing a greater than 95% reduction compared to CFC-113's ODP of 0.8. While its ODP is not zero like HFCs, its Global Warming Potential (GWP) is significantly lower than both CFC-113 (GWP ~6130) and many first-generation HFC replacements like HFC-43-10mee (GWP ~1640). This specific environmental profile justified its use as a bridge away from CFCs, and its procurement is now limited to applications where this balance of properties is essential and legally permissible.
| Evidence Dimension | Ozone Depletion Potential (ODP) & Global Warming Potential (GWP) |
| Target Compound Data | ODP: ~0.025; GWP: ~170-420 |
| Comparator Or Baseline | CFC-113: ODP 0.8, GWP ~6130; HFC-43-10mee: ODP 0, GWP ~1640 |
| Quantified Difference | >95% reduction in ODP vs. CFC-113; >90% reduction in GWP vs. CFC-113; >75% reduction in GWP vs. HFC-43-10mee |
| Conditions | Standardized ODP and 100-year GWP values. |
For users with specific regulatory exemptions or in regions with later phase-out schedules, HCFC-225 provides a significant reduction in ozone impact compared to legacy CFCs while avoiding the high GWP of many HFC alternatives.
In immersion tests at boiling point, HCFC-225 (AK-225) shows excellent compatibility with a wide range of plastics, causing less than 0.1% weight change in materials like polycarbonate (PC), ABS resin, and polyoxymethylene (POM). In stark contrast, aggressive solvents like methylene chloride and trichloroethylene cause these same polymers to dissolve or crack under the same conditions. While HCFC-225 does cause significant swelling in silicone rubber (32.4% weight change), its overall compatibility profile with rigid plastics is far superior to traditional chlorinated solvents, making it a necessary choice for cleaning assemblies containing sensitive polymer components.
| Evidence Dimension | Weight Change of Polycarbonate (PC) Plastic (%) |
| Target Compound Data | <0.1% |
| Comparator Or Baseline | Methylene Chloride: Dissolved; Trichloroethylene: Dissolved |
| Quantified Difference | Preserves material integrity where comparators cause catastrophic failure. |
| Conditions | Immersion at boiling point for 5 minutes. |
This evidence is critical for procurement in electronics and medical device manufacturing, where solvents must clean effectively without compromising the structural integrity of plastic housings, connectors, and components.
For manufacturing lines with vapor degreasing processes previously validated using CFC-113, HCFC-225 serves as a qualified, near drop-in replacement. Its identical solvency power (KB value 31) and similar thermal properties ensure consistent cleaning performance on oils and greases without requiring extensive re-validation of equipment or protocols, which would be necessary when switching to solvents with different properties like HFCs or TCE.
The solvent's ability to remove contaminants without causing damage to common plastics like polycarbonate, ABS, and PPO makes it highly suitable for the final cleaning of printed circuit boards and other electronic assemblies. Unlike aggressive chlorinated solvents that would dissolve these components, HCFC-225 provides the necessary cleaning action while preserving the integrity of the device.
In applications with stringent regulatory oversight and established cleaning protocols (e.g., LOX-rated cleaning), continued use of a specified solvent like HCFC-225 is often required to avoid process requalification. Its proven performance and material compatibility profile justify its procurement for these niche, high-reliability applications where regulatory status allows.